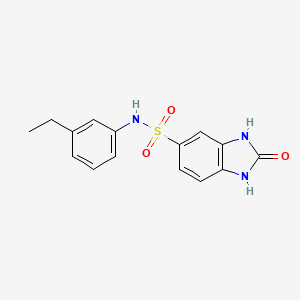
6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one, also known as DPN, is a synthetic compound widely used in scientific research. DPN is a benzofuran derivative that acts as an agonist for estrogen receptor beta (ERβ), a nuclear receptor that plays an important role in various physiological and pathological processes.
Mecanismo De Acción
6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one binds to ERβ with high affinity and induces a conformational change that allows the receptor to recruit coactivator proteins and bind to estrogen response elements (EREs) in the DNA. This leads to the activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, and the modulation of gene expression. 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been shown to regulate the expression of genes involved in cell cycle regulation, apoptosis, angiogenesis, and immune response.
Biochemical and Physiological Effects:
6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been reported to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been shown to inhibit cell proliferation and induce apoptosis, suggesting a potential therapeutic application for ERβ-targeted cancer therapy. In neuronal cells, 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been shown to enhance neuroprotection and promote neurite outgrowth, suggesting a potential role in neurodegenerative diseases. In cardiovascular cells, 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been shown to regulate vascular tone and angiogenesis, suggesting a potential role in cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has several advantages as a research tool, including its high selectivity for ERβ, its stability and solubility in various solvents, and its availability from commercial sources. However, 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one also has some limitations, including its relatively low potency compared to other ERβ agonists, its potential off-target effects at high concentrations, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one and ERβ signaling. One direction is to investigate the role of ERβ in the regulation of immune response and inflammation, which has implications for autoimmune and inflammatory diseases. Another direction is to develop more potent and selective ERβ agonists and antagonists for therapeutic applications. Finally, the development of novel imaging and diagnostic tools for ERβ expression and activation could facilitate the diagnosis and treatment of ERβ-related diseases.
Métodos De Síntesis
6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one can be synthesized through a multi-step process involving the condensation of 3-nitrobenzaldehyde with 2,3-dimethylphenol, followed by a reduction and cyclization reaction. The purity and yield of 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one can be optimized by adjusting the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been extensively used as a research tool to investigate the biological functions and signaling pathways of ERβ. ERβ is expressed in various tissues and cell types, and is involved in the regulation of cell proliferation, differentiation, apoptosis, and inflammation. 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been shown to selectively activate ERβ, without affecting the activity of estrogen receptor alpha (ERα), which has a distinct role in estrogen signaling.
Propiedades
IUPAC Name |
6,6-dimethyl-3-(3-nitrophenyl)-5,7-dihydro-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-16(2)7-13(18)15-12(9-21-14(15)8-16)10-4-3-5-11(6-10)17(19)20/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMUXZBYBRNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=CO2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5774608.png)
![methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5774620.png)
![N-allyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5774625.png)
![2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774631.png)
![1-[2-(2-fluorophenoxy)ethyl]piperidine](/img/structure/B5774637.png)
![1-methyl-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B5774642.png)


![methyl 2-{2-[1-(2,5-dichloro-3-furyl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5774670.png)

![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)

![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)
